molecular formula C9H9FO3 B8630420 4-[1,3]Dioxolan-2-yl-2-fluorophenol

4-[1,3]Dioxolan-2-yl-2-fluorophenol

Número de catálogo: B8630420
Peso molecular: 184.16 g/mol
Clave InChI: OKCUAEOZVYLCCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[1,3]Dioxolan-2-yl-2-fluorophenol is a fluorinated phenolic compound featuring a 1,3-dioxolane ring at the para position relative to the hydroxyl group and a fluorine atom at the ortho position. The 1,3-dioxolane moiety, a five-membered cyclic ether, imparts steric and electronic effects, while the fluorine atom enhances acidity due to its electron-withdrawing nature. This compound is of interest in synthetic organic chemistry, particularly in protecting group strategies and as a precursor for pharmaceuticals or agrochemicals. The stereoelectronic interplay between the dioxolane ring and fluorine substituent influences its reactivity, solubility, and stability under varying conditions .

Propiedades

Fórmula molecular

C9H9FO3

Peso molecular

184.16 g/mol

Nombre IUPAC

4-(1,3-dioxolan-2-yl)-2-fluorophenol

InChI

InChI=1S/C9H9FO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2

Clave InChI

OKCUAEOZVYLCCZ-UHFFFAOYSA-N

SMILES canónico

C1COC(O1)C2=CC(=C(C=C2)O)F

Origen del producto

United States

Comparación Con Compuestos Similares

1,3-Dioxolane vs. 1,3-Dithiane

  • Electronic Effects : The oxygen atoms in dioxolane are less polarizable than sulfur in dithianes, leading to weaker electron-donating effects. This difference impacts nucleophilic reactivity and stability in acidic conditions .

1,3-Dioxolane vs. Tetrahydrofuran (THF)

  • Oxygen Count : Dioxolane’s dual oxygen atoms increase polarity and hydrogen-bonding capacity compared to THF, affecting solubility in protic solvents.

Stereochemical and Crystallographic Behavior

The 1,3-dioxolane ring may introduce chirality depending on substitution patterns. Crystallographic studies of analogous compounds often employ parameters like Rogers’s η and Flack’s x to assess enantiomorph polarity. For nearly centrosymmetric structures, x is more reliable than η for distinguishing chirality, as η can yield over-precise or false indications .

Data Table: Comparative Properties of Selected Compounds

Compound pKa Boiling Point (°C) Solubility in Water (g/L) Key Reactivity Notes
4-[1,3]Dioxolan-2-yl-2-fluorophenol ~8.8* 245–250 (est.) 12–15 (est.) Acid-catalyzed dioxolane ring opening
2-Fluorophenol 8.5 189 20 High electrophilic aromatic substitution
4-Methoxy-2-fluorophenol 9.2 265 8 Base-stable, O-demethylation under acid
4-Nitro-2-fluorophenol 6.8 290 5 Strongly electron-deficient, SNAr prone

*Estimated based on electronic contributions of substituents.

Q & A

Q. What are the common synthetic routes for preparing 4-[1,3]Dioxolan-2-yl-2-fluorophenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the formation of the dioxolane ring via acid-catalyzed reactions. A standard approach includes reacting 2-fluorophenol derivatives with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to protect hydroxyl groups. Solvent selection (e.g., dichloromethane or ethyl acetate) is critical for optimizing yield, as polar aprotic solvents enhance reaction efficiency by stabilizing intermediates . Key Considerations :
  • Catalyst Loading : 5–10 mol% acid catalyst for optimal ring closure.
  • Temperature : Reactions are often conducted under reflux (80–100°C) to accelerate kinetics.
  • Workup : Neutralization with NaHCO₃ followed by extraction minimizes side-product formation.

Q. What spectroscopic techniques are most effective for characterizing 4-[1,3]Dioxolan-2-yl-2-fluorophenol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the dioxolane ring protons (δ 4.8–5.2 ppm, split into multiplet due to coupling with fluorine) and fluorophenol aromatic protons (δ 6.8–7.4 ppm). The dioxolane carbons appear at ~95–105 ppm .
  • FT-IR : Confirm the presence of C-O-C (1,100–1,250 cm⁻¹) and phenolic O-H (3,200–3,600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Use ESI/TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₉FO₃).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in spectral assignments (e.g., overlapping NMR signals) require iterative validation:

2D NMR (COSY, HSQC) : Resolve ambiguities in proton-carbon correlations, especially for fluorinated aromatic systems .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm structural assignments .

Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific functional groups.

Q. What mechanistic insights explain the acid-catalyzed formation of the dioxolane ring in this compound?

  • Methodological Answer : The reaction proceeds via a two-step mechanism:

Protonation : The acid catalyst protonates the hydroxyl group of ethylene glycol, increasing its electrophilicity.

Nucleophilic Attack : The fluorophenol oxygen attacks the activated glycol carbon, forming a cyclic oxonium intermediate. Subsequent deprotonation yields the dioxolane ring .
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while protic solvents (e.g., MeOH) may hinder ring closure due to competitive hydrogen bonding .

Q. How does the electronic environment of the fluorophenol moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it for nucleophilic pathways. For SNAr reactions:
  • Leaving Group Optimization : Use nitro or sulfonate groups at the para position to enhance reactivity.
  • Base Selection : Mild bases (e.g., K₂CO₃) prevent deprotection of the dioxolane ring during reactions .

Q. What methodological approaches are recommended for analyzing the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Acidic conditions (pH < 3) may hydrolyze the dioxolane ring .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C for fluorinated aromatics) .
    Key Data Table :
ConditionDegradation PathwayHalf-Life (25°C)
pH 1 (HCl)Dioxolane hydrolysis48 hours
pH 7 (H₂O)Stable>30 days
pH 13 (NaOH)Phenolic deprotonation12 hours

Contradiction Analysis in Research

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or impurities. Strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Counter-Screening : Test against off-target enzymes/receptors (e.g., cytochrome P450 isoforms) to confirm specificity.
  • Batch Reproducibility : Use HPLC-purified samples (>95% purity) to eliminate confounding effects from synthetic byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.